molecular formula C15H11ClN2OS2 B2616331 N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 922879-47-8

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2616331
CAS No.: 922879-47-8
M. Wt: 334.84
InChI Key: FIOJEBPGPROYSF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole derivatives with 4-chlorophenyl thioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-6-yl)-2-((4-methylphenyl)thio)acetamide
  • N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide
  • N-(benzo[d]thiazol-6-yl)-2-((4-bromophenyl)thio)acetamide

Uniqueness

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOJEBPGPROYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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